

Comprehensive NMR Assignment Guide: Cyclobutylideneacetonitrile

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Compound of Interest

Compound Name: Cyclobutylideneacetonitrile

CAS No.: 27784-69-6

Cat. No.: B1601212

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Introduction & Structural Context

Cyclobutylideneacetonitrile (CAS: 27784-69-6) presents a unique spectroscopic challenge due to the combination of a strained four-membered ring and an exocyclic conjugated system. The molecule consists of a cyclobutane ring fused to an acrylonitrile moiety via a double bond.

Key Structural Features[1][2][3][4][5]

- **Exocyclic Double Bond:** Creates a rigid plane, rendering the ring protons chemically distinct based on their proximity to the nitrile group.
- **Ring Strain:** The cyclobutane ring (~26 kcal/mol strain energy) causes significant deshielding and unique coupling patterns compared to larger cycloalkyl analogs.
- **Conjugation:** The -system of the alkene is conjugated with the nitrile, shielding the vinyl proton and deshielding the quaternary olefinic carbon.

Synthesis Context

The standard preparation involves a Horner-Wadsworth-Emmons (HWE) reaction between cyclobutanone and diethyl cyanomethylphosphonate using a base like potassium tert-butoxide. This method yields the product as a colorless oil.[1][2]

Experimental Protocol

To replicate the assignments below, ensure the sample is prepared under the following conditions to minimize concentration-dependent shifts.

- Solvent: Chloroform-
(CDCl₃) (99.8% D)
- Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm)
- Concentration: ~10-20 mg/mL
- Temperature: 298 K (25 °C)
- Instrument Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Assignment

The proton spectrum is characterized by a distinct olefinic signal and complex multiplets for the ring protons due to the fixed geometry of the double bond.

Summary Table: 1H NMR Data (400 MHz, CDCl₃)

Position	Type	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-1'	Vinyl CH	5.11	Quintet	1H		Allylic coupling to 4 ring protons (H-2/H-4).
H-2/H-4	Ring-CH ₂	2.93 – 3.05	Multiplet	2H	-	Protons cis or trans to the nitrile group (deshielded).
H-2/H-4	Ring-CH ₂	2.82 – 2.92	Multiplet	2H	-	Protons trans or cis to the nitrile group.
H-3	Ring-CH ₂	2.04 – 2.17	Multiplet	2H	-	Furthest from the double bond; typical cyclobutane shift.

Detailed Mechanistic Insight

- The "Quintet" at 5.11 ppm: This signal is diagnostic for the cyclobutylidene group. The vinyl proton couples to the four allylic protons (H-2 and H-4) on the ring. Despite the non-equivalence of the cis and trans allylic protons, the coupling constants (

and

) are often similar in magnitude (~2-3 Hz), resulting in a pseudo-quintet appearance.

- Alpha-Proton Splitting (2.8 - 3.1 ppm): The exocyclic double bond breaks the symmetry of the alpha protons. The protons on the "top" face (syn to CN) and "bottom" face (anti to CN) experience different magnetic environments due to the anisotropy of the cyano group. This results in two distinct multiplets rather than a single signal seen in unsubstituted cyclobutane.

13C NMR Assignment

The carbon spectrum confirms the presence of the nitrile and the polarized double bond.

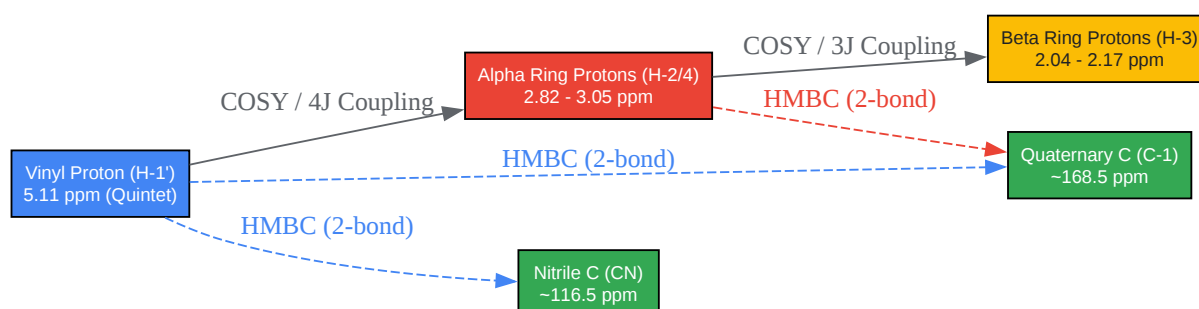
Summary Table: 13C NMR Data (100 MHz, CDCl₃)

Position	Type	Shift (ppm)	Assignment Logic
C-1	Quaternary Olefin	168.5	Highly deshielded due to strain and conjugation.
CN	Nitrile	116.5	Characteristic nitrile region.
C-1'	Vinyl CH	93.5	Shielded by resonance with the nitrile (polarization pushes electron density to C-1').
C-2/C-4	Ring -CH ₂	33.8	Allylic carbons, deshielded relative to cyclobutane.
C-3	Ring -CH ₂	17.2	Typical shielded cyclobutane methylene.

Note: Shifts are consistent with analogous alkylidenecyclobutanes and HWE products reported in the literature.

Structural Validation & Logic Flow

The following diagram illustrates the connectivity and the specific correlations (COSY/HMBC) used to validate the structure.



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Caption: Logical flow of NMR correlations. Solid lines indicate scalar coupling (COSY/Splitting); dashed lines indicate heteronuclear long-range connectivity (HMBC).

Synthesis & Purity Verification

When analyzing this compound, be aware of common impurities from the HWE reaction:

- Triethyl Phosphate: Look for signals at 4.10 (quint) and 1.30 (t).
- Cyclobutanone (Starting Material): Look for a multiplet at 3.10.
- Isomerization: The exocyclic double bond is relatively stable, but acid-catalyzed isomerization to the endocyclic isomer (1-cyclobutenylacetonitrile) is possible. Monitor for a triplet vinyl proton around

5.8-6.0 ppm.

References

- Preparation of **Cyclobutylideneacetonitrile** (Preparation 35): Flanagan, M. E., et al. Pyrazolo[1,5-a]pyrazin-4-yl Derivatives.[2] U.S. Patent 10,144,738 B2, Dec 4, 2018.
- Synthesis via HWE Reaction: K. C. Brannock, et al. Base-catalyzed reactions of cyclobutylidene derivatives. Journal of Organic Chemistry, 1971, 36 (8), 1068–1073.

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Sources

- [1. US10144738B2 - Pyrazolo\[1,5-A\]PYRAZIN-4-YL derivatives - Google Patents \[patents.google.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
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